molecular formula C10H11N5O3 B4337058 2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(4-METHYL-1H-PYRAZOL-1-YL)-1-ETHANONE

2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(4-METHYL-1H-PYRAZOL-1-YL)-1-ETHANONE

Cat. No.: B4337058
M. Wt: 249.23 g/mol
InChI Key: LFOYDHMCNLWKBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(4-METHYL-1H-PYRAZOL-1-YL)-1-ETHANONE is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemistry, and material science due to their unique structural properties .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(4-METHYL-1H-PYRAZOL-1-YL)-1-ETHANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(4-METHYL-1H-PYRAZOL-1-YL)-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Properties

IUPAC Name

2-(3-methyl-4-nitropyrazol-1-yl)-1-(4-methylpyrazol-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O3/c1-7-3-11-14(4-7)10(16)6-13-5-9(15(17)18)8(2)12-13/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOYDHMCNLWKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C(=O)CN2C=C(C(=N2)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(4-METHYL-1H-PYRAZOL-1-YL)-1-ETHANONE
Reactant of Route 2
Reactant of Route 2
2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(4-METHYL-1H-PYRAZOL-1-YL)-1-ETHANONE
Reactant of Route 3
Reactant of Route 3
2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(4-METHYL-1H-PYRAZOL-1-YL)-1-ETHANONE
Reactant of Route 4
Reactant of Route 4
2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(4-METHYL-1H-PYRAZOL-1-YL)-1-ETHANONE
Reactant of Route 5
Reactant of Route 5
2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(4-METHYL-1H-PYRAZOL-1-YL)-1-ETHANONE
Reactant of Route 6
Reactant of Route 6
2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(4-METHYL-1H-PYRAZOL-1-YL)-1-ETHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.